![molecular formula C10H13ClN2O B3308606 3-amino-N-(3-chloro-2-methylphenyl)propanamide CAS No. 938517-08-9](/img/structure/B3308606.png)
3-amino-N-(3-chloro-2-methylphenyl)propanamide
Overview
Description
3-amino-N-(3-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-amino-N-(3-chloro-2-methylphenyl)propanamide consists of a propanamide backbone with a 3-chloro-2-methylphenyl group attached to the nitrogen . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-amino-N-(3-chloro-2-methylphenyl)propanamide are not fully detailed in the available resources. It is known that its molecular weight is 212.68 . More specific properties such as boiling point, melting point, and solubility would need to be determined experimentally.Scientific Research Applications
Pain Relief
Tolfenamic acid is used specifically for relieving the pain of migraines . It’s a non-narcotic analgesic, meaning it provides pain relief without the risk of addiction .
Anti-inflammatory
Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) . It works by blocking the synthesis of prostaglandins by inhibiting cyclooxygenase, which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins .
Anticancer Activity
Tolfenamic acid has shown anticancer activity . While the exact mechanisms are still being researched, this opens up potential applications in cancer treatment and prevention.
Enzyme Inhibition
Tolfenamic acid has been found to inhibit certain enzymes. It acts as an inhibitor for EC 2.7.1.33 (pantothenate kinase) and EC 1.14.99.1 (prostaglandin-endoperoxide synthase) .
Urease Inhibition
Compounds similar to Tolfenamic acid have been evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU), where they were found to be potent anti-urease inhibitors . This suggests potential applications in treating diseases caused by urease-producing bacteria.
Thermodynamic Properties
Tolfenamic acid has been studied for its thermodynamic properties . Understanding these properties can be crucial in drug formulation and stability.
properties
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5-6,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFLKIGVLRYSJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-chloro-2-methylphenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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